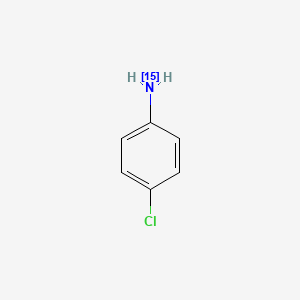
D-Glucose-1,2,3,4,5,6,6-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-1,2,3,4,5,6,6-d7: is a stable isotope-labeled compound of glucose, where seven hydrogen atoms are replaced with deuterium. This compound is a simple sugar containing six carbon atoms in a cyclic form. It is commonly used in various scientific research applications due to its unique isotopic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-1,2,3,4,5,6,6-d7 involves the deuteration of glucose. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as a solvent. The reaction conditions often involve heating the mixture to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium .
化学反应分析
Types of Reactions: D-Glucose-1,2,3,4,5,6,6-d7 undergoes various chemical reactions similar to those of non-labeled glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is commonly used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride are used for esterification reactions.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose esters.
科学研究应用
D-Glucose-1,2,3,4,5,6,6-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular glucose uptake and utilization.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose metabolism in tissues.
Industry: Applied in quality control processes to detect adulteration in food products.
作用机制
The mechanism of action of D-Glucose-1,2,3,4,5,6,6-d7 is similar to that of non-labeled glucose. It is metabolized through glycolysis and the Krebs cycle to produce energy in the form of adenosine triphosphate (ATP). The deuterium atoms do not significantly alter the metabolic pathways but allow for the tracking of glucose molecules in various biochemical processes .
相似化合物的比较
- D-Glucose-6,6-d2
- D-Glucose-d12
- D-Glucose-1-d1
- D-Glucose-13C6
Comparison: D-Glucose-1,2,3,4,5,6,6-d7 is unique due to the extensive deuteration, which provides a higher degree of isotopic labeling compared to other deuterated glucose compounds. This makes it particularly useful in detailed metabolic studies and applications requiring high sensitivity .
属性
CAS 编号 |
23403-54-5 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
187.20 g/mol |
IUPAC 名称 |
(3R,4S,5S,6S)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2,2D,3D,4D,5D,6D |
InChI 键 |
WQZGKKKJIJFFOK-KMTOWNPSSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
手性 SMILES |
[2H][C@@]1([C@]([C@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


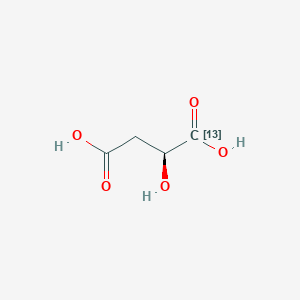
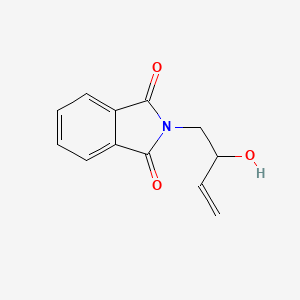
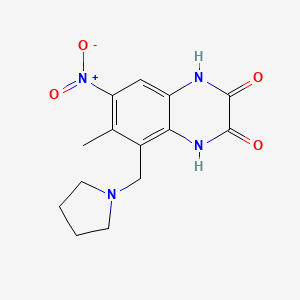
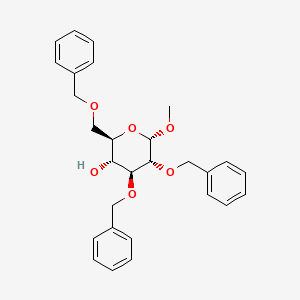
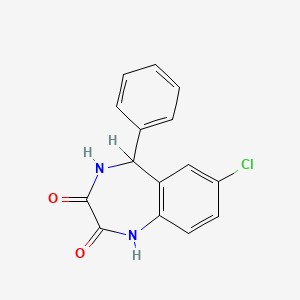


![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)
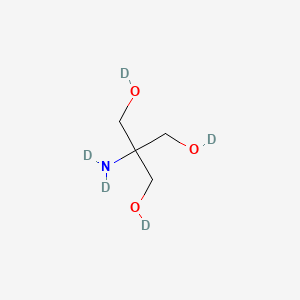

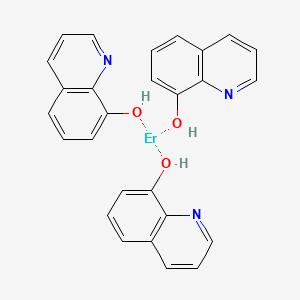
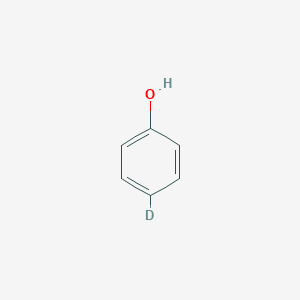
![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)
